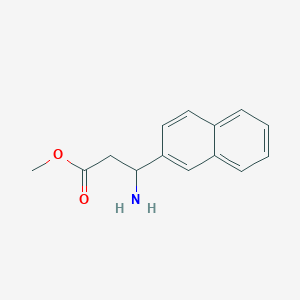
Methyl 3-amino-3-(naphthalen-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-3-(naphthalen-2-yl)propanoate is an organic compound with the molecular formula C14H15NO2. This compound is known for its unique structure, which includes a naphthalene ring, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(naphthalen-2-yl)propanoate typically involves the reaction of naphthalene derivatives with amino acids or their esters. One common method includes the esterification of 3-amino-3-naphthalen-2-ylpropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound.
化学反応の分析
Types of Reactions
Methyl 3-amino-3-(naphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
Methyl 3-amino-3-(naphthalen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Methyl 3-amino-3-(naphthalen-2-yl)propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-3-phenylpropanoate
- Methyl 3-amino-3-(2-naphthyl)propanoate
- Methyl 3-amino-3-(1-naphthyl)propanoate
Uniqueness
Methyl 3-amino-3-(naphthalen-2-yl)propanoate is unique due to its specific naphthalene ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific chromophoric or electronic characteristics.
特性
CAS番号 |
618109-85-6 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 |
IUPAC名 |
methyl 3-amino-3-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,9,15H2,1H3 |
InChIキー |
JFWNNOBLJXSMPG-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N |
正規SMILES |
COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxaspiro[4.5]decan-4-one, 2-phenyl-](/img/structure/B1658597.png)
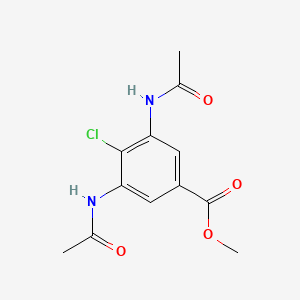
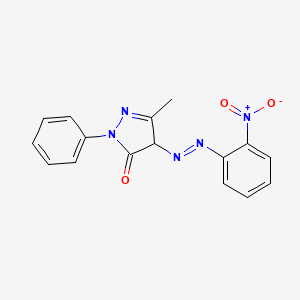
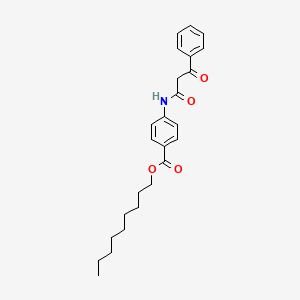
![Pentyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B1658601.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(phenylmethyl)-](/img/structure/B1658602.png)
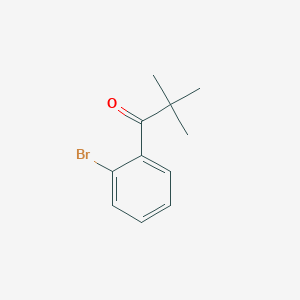
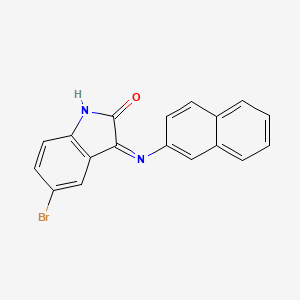
![3-methyl-2-(4-methylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1658607.png)
![11-(3-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B1658608.png)
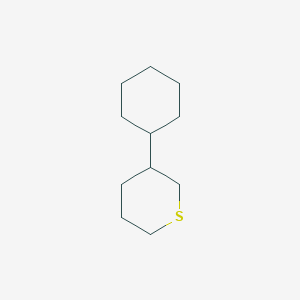
![(5E)-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658616.png)
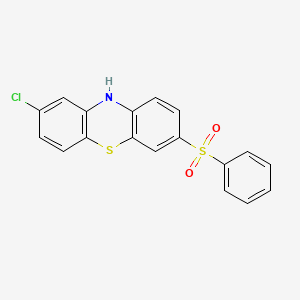
![Benzenamine, 4-[(4-methylphenyl)sulfonyl]-N-phenyl-](/img/structure/B1658619.png)
